

Application Notes and Protocols for TP-0903 (Duberminib) in Xenograft Mouse Models

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Compound of Interest

Compound Name: TP0628103

Cat. No.: B12369998

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A Note on the Compound Name: Initial searches for "**TP0628103**" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was TP-0903, also known as Duberminib. These application notes and protocols are therefore based on the published data for TP-0903.

Introduction

TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. [1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a promising agent for cancer therapy.[2]

These application notes provide a summary of the use of TP-0903 in xenograft mouse models based on published preclinical studies. The provided protocols are intended as a guide for researchers and can be adapted based on the specific cancer model and experimental goals.

Mechanism of Action and Signaling Pathway

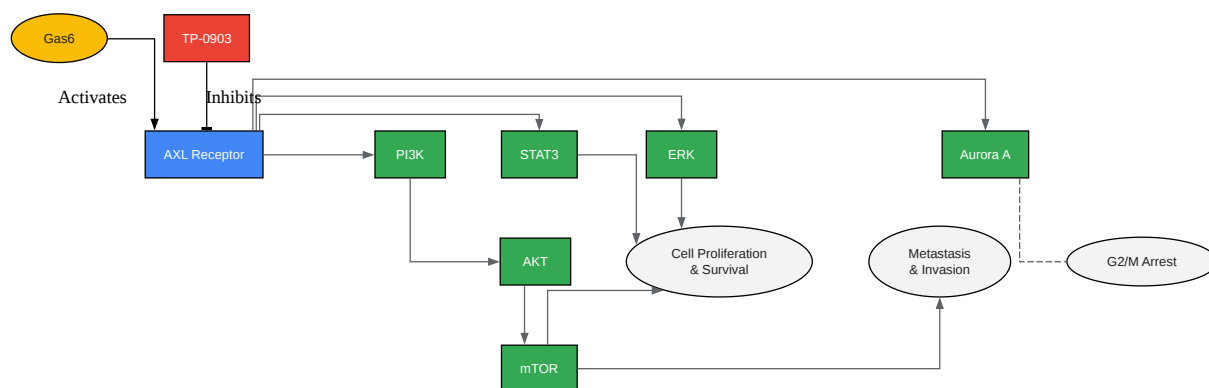
TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation,

activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.

The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling pathways implicated in cancer progression, including:

- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for cell growth, proliferation, and survival. TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived cell lines.[\[4\]](#)
- **JAK/STAT3 Pathway:** This pathway is involved in inflammation, immune response, and cell proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[\[4\]](#)
- **ERK Signaling:** This pathway is a key component of the MAPK cascade, which regulates cell proliferation, differentiation, and survival.[\[5\]](#)
- **Aurora Kinase Pathway:** TP-0903 has been shown to inhibit Aurora A and B kinases, which are critical for cell cycle progression, leading to G2/M arrest.[\[3\]](#)[\[4\]](#)

By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells.[\[1\]](#)[\[3\]](#)



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Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.

Data Presentation

In Vitro Efficacy of TP-0903

Cell Line	Cancer Type	IC50	Reference
PSN-1	Pancreatic Cancer	6 μ M	[3]
BMF-A3	Pancreatic Ductal Adenocarcinoma	110 nM	[6]
MV4-11 (R248W)	Acute Myeloid Leukemia	12-32 nM	[7]
Kasumi-1	Acute Myeloid Leukemia	12-32 nM	[7]
HL-60	Acute Myeloid Leukemia	12-32 nM	[7]

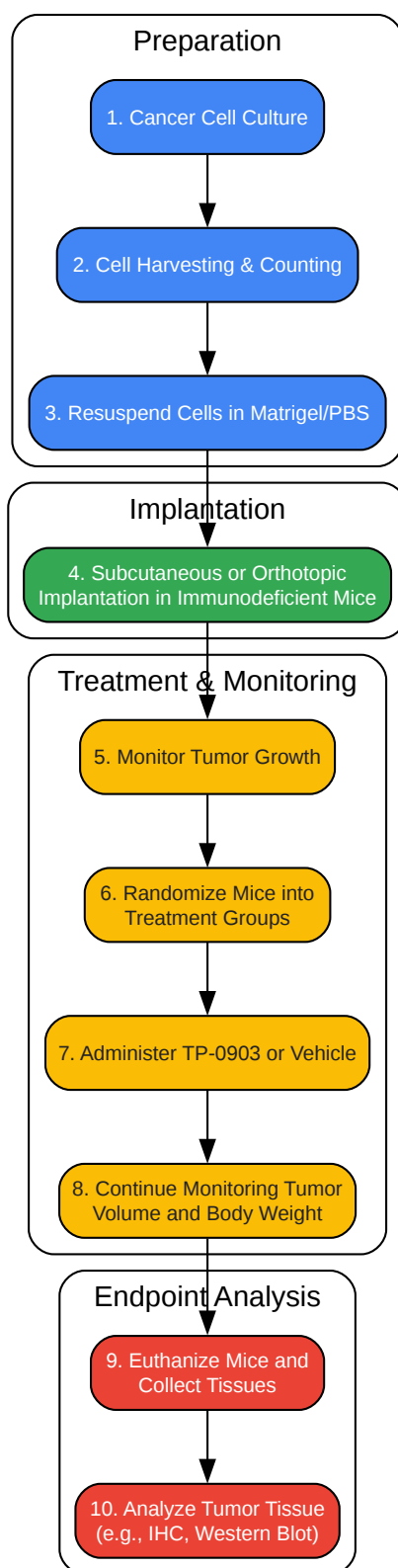
In Vivo Efficacy of TP-0903 in Xenograft Models

Cancer Type	Xenograft Model	Mouse Strain	Treatment Regimen	Outcome	Reference
Pancreatic Ductal Adenocarcinoma	Orthotopic KPfC implant	-	TP-0903 (dose not specified)	Suppressed tumor growth	[6]
Pancreatic Ductal Adenocarcinoma	Genetically Engineered (KPfC)	-	TP-0903 (dose not specified)	Extended median survival from 72 to 78 days	[6]
Acute Myeloid Leukemia	HL-60 Xenograft	NCG	TP-0903 (50 mg/kg, oral, 5 days on/2 days off)	Extended median survival from 46 to 63 days	[7]
Acute Myeloid Leukemia	MV4-11 (R248W)-Luc+ Xenograft	NSG	TP-0903 (50 mg/kg, oral, 5 days on/2 days off)	Suppressed leukemia outgrowth and improved survival	[7]
FLT3-ITD-mutated AML	MOLM13-RES-Luc+ Xenograft	NSG	TP-0903 (60 mg/kg, oral, 5 days/week for 3 weeks)	Significantly reduced leukemic cell outgrowth	[5]
Inflammatory Breast Cancer	SUM149 Xenograft	-	TP-0903 (dose not specified)	Decreased tumor volume	[8]
Inflammatory Breast Cancer	BCX010 Xenograft	-	TP-0903 (dose not specified)	Decreased tumor volume	[8]

Experimental Protocols

General Xenograft Mouse Model Protocol

This protocol provides a general framework for establishing and utilizing xenograft models to evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell line and research question.



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Caption: Experimental workflow for TP-0903 evaluation in xenograft models.

1. Cell Culture and Preparation:

- Culture selected cancer cell lines in appropriate media and conditions until they reach 80-90% confluency.
- Harvest cells using trypsinization and wash with sterile PBS.
- Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
- Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serum-free media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1×10^7 cells/mL).

2. Xenograft Implantation:

- Use immunodeficient mice (e.g., NSG, NOD-SCID).
- For subcutaneous models, inject the cell suspension (typically 100-200 μ L) into the flank of the mouse.
- For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic cancer models).

3. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

4. TP-0903 Administration:

- Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described in specific preclinical studies).

- Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]
- Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2 days off, repeated for a set number of weeks.[5][7]

5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
- Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).
- For survival studies, monitor mice until they meet predefined endpoint criteria.

Conclusion

TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase and its downstream signaling pathways, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies to further explore the potential of TP-0903 in various cancer contexts. It is crucial to optimize experimental conditions for each specific xenograft model to obtain robust and reproducible results.

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